4-Benzyl-5-[4-(4-fluorophenyl)piperazine-1-carbonyl]morpholin-3-one
Description
Properties
IUPAC Name |
4-benzyl-5-[4-(4-fluorophenyl)piperazine-1-carbonyl]morpholin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O3/c23-18-6-8-19(9-7-18)24-10-12-25(13-11-24)22(28)20-15-29-16-21(27)26(20)14-17-4-2-1-3-5-17/h1-9,20H,10-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMDJBKHASSOOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3COCC(=O)N3CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often require the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups that can be removed in subsequent steps .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-5-[4-(4-fluorophenyl)piperazine-1-carbonyl]morpholin-3-one can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
4-Benzyl-5-[4-(4-fluorophenyl)piperazine-1-carbonyl]morpholin-3-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-Benzyl-5-[4-(4-fluorophenyl)piperazine-1-carbonyl]morpholin-3-one involves its interaction with specific molecular targets and pathways within the body. This compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound shares key structural motifs with several derivatives reported in the evidence. A comparative analysis is provided below:
Key Observations :
- Piperazine Modifications : The 4-(4-fluorophenyl)piperazine group is conserved across analogs, but substitutions (e.g., thiomorpholine in compound 1 vs. methylpiperazine in compound 8) influence polarity and hydrogen-bonding capacity .
- Mass Spectrometry : Compound 6b demonstrates the utility of ESI+ for characterizing complex piperazine-carbonyl derivatives, a method likely applicable to the target compound.
Physicochemical Properties
- Elemental Analysis : Triazolone derivatives (e.g., compound 1) show close agreement between calculated and found C/H/N percentages, indicating high purity .
- Molecular Weight : The target compound’s estimated molecular weight (~440 g/mol) falls within the range of CNS-active small molecules, aligning with analogs like Pruvanserin Hydrochloride (413 g/mol) .
Biological Activity
4-Benzyl-5-[4-(4-fluorophenyl)piperazine-1-carbonyl]morpholin-3-one is a morpholine derivative that has garnered attention for its potential pharmacological activities. This compound features a complex structure that includes a morpholine ring, a benzyl group, and a piperazine moiety, which suggests diverse biological applications, particularly in neuropharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 395.46 g/mol. The presence of the fluorinated phenyl group is significant as it may enhance the compound's lipophilicity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H25F1N3O2 |
| Molecular Weight | 395.46 g/mol |
| Functional Groups | Morpholine, Piperazine |
| CAS Number | [To be determined] |
The biological activity of this compound is hypothesized to be mediated through its interaction with neurotransmitter systems, particularly serotonin and dopamine receptors. Similar morpholine derivatives have shown anxiolytic and antidepressant properties, indicating that this compound may also exhibit these effects.
In Vitro Studies
Recent studies have explored the inhibitory effects of related compounds on various enzymes. For instance, derivatives containing piperazine rings have demonstrated significant inhibition against monoamine oxidase (MAO) enzymes, which play crucial roles in neurotransmitter metabolism.
| Compound | Target Enzyme | IC50 (μM) |
|---|---|---|
| CC2 | MAO-B | 0.51 |
| CC1 | MAO-B | 0.69 |
These findings suggest that the structural features of this compound may confer similar inhibitory properties against MAO enzymes, potentially leading to increased levels of neurotransmitters such as serotonin and dopamine in the brain.
Study on Toxicity and Efficacy
A study evaluating the cytotoxicity of piperazine derivatives indicated that certain structural modifications could lead to reduced toxicity while maintaining efficacy against specific targets. For example, derivatives with a fluorinated phenyl group showed promising results in reducing melanin production without cytotoxic effects on B16F10 melanoma cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
